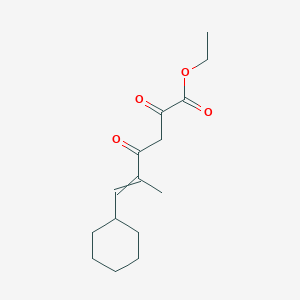
2H-Pyran-2-one, 6-ethyltetrahydro-3,5-dimethyl-, (3S,5S,6S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-one, 6-ethyltetrahydro-3,5-dimethyl-, (3S,5S,6S)-: is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22. This compound belongs to the class of 2H-pyrans, which are heterocyclic compounds containing a six-membered ring with one oxygen atom and five carbon atoms. The specific stereochemistry of this compound is indicated by the (3S,5S,6S) configuration, which refers to the spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 6-ethyltetrahydro-3,5-dimethyl-, (3S,5S,6S)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 5-hydroxyheptanoic acid with an acid catalyst can lead to the formation of the desired lactone ring structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine, bromine.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions .
Biology: In biological research, this compound can be used as a model compound to study the behavior of similar heterocyclic compounds in biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of related compounds .
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its potential as a drug candidate for various diseases .
Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable component in various industrial processes .
Mécanisme D'action
The mechanism of action of 2H-Pyran-2-one, 6-ethyltetrahydro-3,5-dimethyl-, (3S,5S,6S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- 2H-Pyran-2-one, tetrahydro-6,6-dimethyl-
- 2H-Pyran-3(4H)-one, 6-ethenyldihydro-2,2,6-trimethyl-
- 2H-Pyran, 2-ethenyltetrahydro-2,6,6-trimethyl-
Uniqueness: The uniqueness of 2H-Pyran-2-one, 6-ethyltetrahydro-3,5-dimethyl-, (3S,5S,6S)- lies in its specific stereochemistry and the presence of ethyl and methyl substituents. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
90290-47-4 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
(3S,5S,6S)-6-ethyl-3,5-dimethyloxan-2-one |
InChI |
InChI=1S/C9H16O2/c1-4-8-6(2)5-7(3)9(10)11-8/h6-8H,4-5H2,1-3H3/t6-,7-,8-/m0/s1 |
Clé InChI |
TUTVYKJWIWCAEN-FXQIFTODSA-N |
SMILES isomérique |
CC[C@H]1[C@H](C[C@@H](C(=O)O1)C)C |
SMILES canonique |
CCC1C(CC(C(=O)O1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


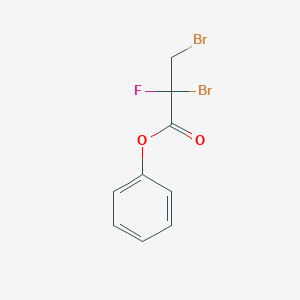
![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B14351741.png)


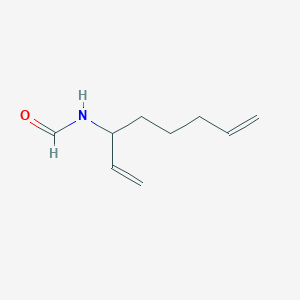
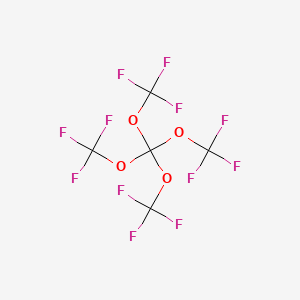

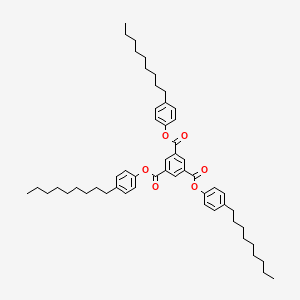

![N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14351793.png)
![N-{2-[(Benzenesulfonyl)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14351801.png)
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde](/img/structure/B14351807.png)

